molecular formula C7H6BrN3S B1332802 6-Bromo-2-hydrazinyl-1,3-benzothiazole CAS No. 37390-63-9

6-Bromo-2-hydrazinyl-1,3-benzothiazole

Cat. No. B1332802
CAS RN: 37390-63-9
M. Wt: 244.11 g/mol
InChI Key: YWLCJGPJVPUESW-UHFFFAOYSA-N
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Description

“6-Bromo-2-hydrazinyl-1,3-benzothiazole” is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 .


Molecular Structure Analysis

The InChI code for “6-Bromo-2-hydrazinyl-1,3-benzothiazole” is 1S/C7H6BrN3S/c8-4-1-2-5-6 (3-4)12-7 (10-5)11-9/h1-3H,9H2, (H,10,11) .


Physical And Chemical Properties Analysis

The compound has a melting point of 222 - 223°C . It has a density of 1.9±0.1 g/cm3, a boiling point of 383.0±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Triazolo-Benzothiazoles with Antimicrobial Activity : A study by Bhagat, Deshmukh, & Kuberkar (2012) demonstrated the synthesis of various triazolo-benzothiazoles, exhibiting significant antimicrobial activity against several bacterial strains.
  • Development of Benzothiazole Derivatives as Antimicrobial Agents : Research by Mahran et al. (2003) focused on creating benzothiazole derivatives, some of which showed notable antiparasitic and antimicrobial activities.
  • Antibacterial Studies of Benzothiazole Derivatives : Samer Ali (2013) investigated new benzothiazole derivatives for their antibacterial properties, showing effectiveness against hospital strains of E.coli and Pseudomonas [Ali, 2013].

Anticancer Applications

  • EGFR Inhibitors for Cancer Treatment : A study by Allam et al. (2020) involved the synthesis of quinazoline derivatives starting from a bromo benzothiazole compound. These compounds showed promising inhibitory activity against EGFR, a target in cancer therapy.
  • Piperazine-Benzothiazole Analogues and Tumor Suppression : Research by Al‐Ghorbani et al. (2016) explored novel piperazine-benzothiazole analogues that showed significant antiproliferative efficacy in tumor models by inhibiting angiogenesis.

Antidiabetic Applications

  • Type II Diabetes Inhibitory Activity : A study by Mor et al. (2019) synthesized benzothiazolyl hydrazones that demonstrated significant antidiabetic activity, including the inhibition of enzymes related to Type II diabetes.

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Research by Ajmal, Mideen, & Quraishi (1994) found that 2-hydrazino-6-methyl-benzothiazole acts as an effective corrosion inhibitor for mild steel in acidic solutions.

Other Applications

  • Synthesis of Various Benzothiazole Derivatives : Studies have been conducted on synthesizing various benzothiazole derivatives with different biological activities, including CNS depressants, muscle relaxants, and anticonvulsants [Shyam & Tiwari, 1977; Hunasnalkar et al., 2010].

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(6-bromo-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCJGPJVPUESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365942
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-hydrazinyl-1,3-benzothiazole

CAS RN

37390-63-9
Record name 6-Bromo-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-hydrazinyl-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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